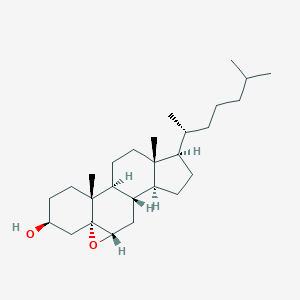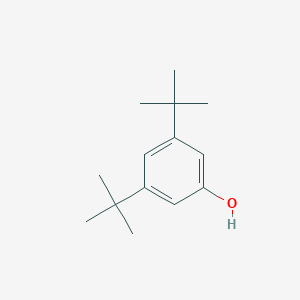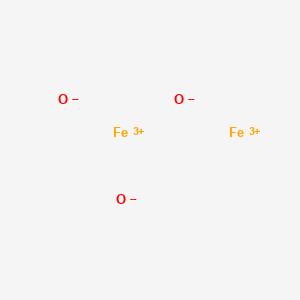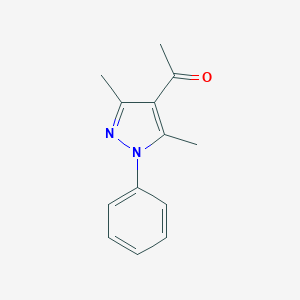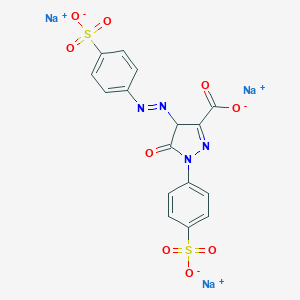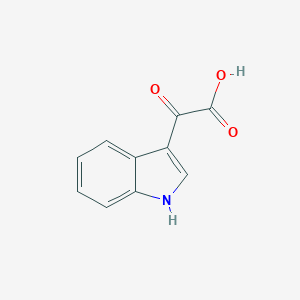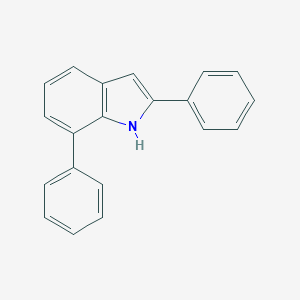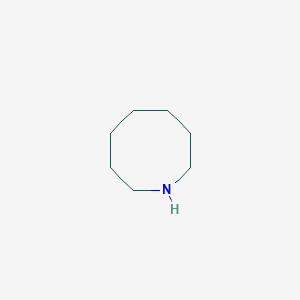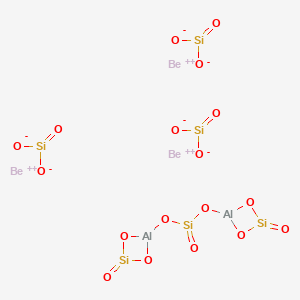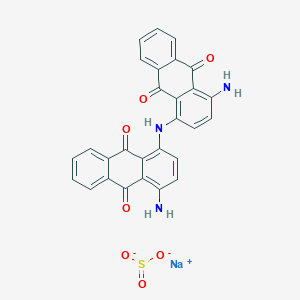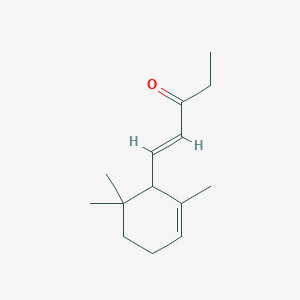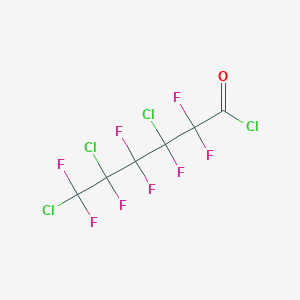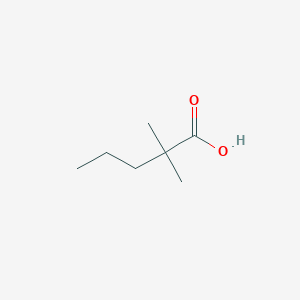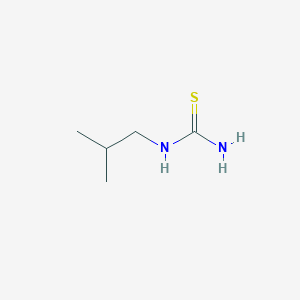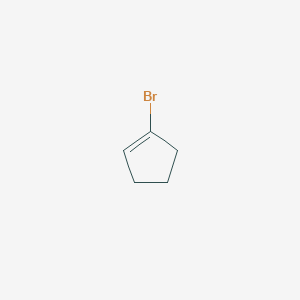
1-Bromocyclopent-1-ene
概要
説明
1-Bromocyclopent-1-ene is an organic compound with the molecular formula C5H7Br. It is a brominated derivative of cyclopentene, characterized by the presence of a bromine atom attached to the first carbon of the cyclopentene ring. This compound is a colorless to pale yellow liquid at room temperature and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromocyclopent-1-ene can be synthesized through the bromination of cyclopentene. The reaction typically involves the addition of bromine (Br2) to cyclopentene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of cyclopentene, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize production efficiency.
化学反応の分析
Types of Reactions: 1-Bromocyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), leading to the formation of corresponding substituted cyclopentene derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclopentadiene. This reaction typically involves the use of strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of di-substituted cyclopentane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH3). Reactions are typically carried out in polar solvents such as water or methanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents include hydrogen bromide (HBr), chlorine (Cl2), and bromine (Br2), with reactions conducted in non-polar solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Major Products:
Substitution Reactions: Substituted cyclopentene derivatives such as cyclopentanol, cyclopentyl ethers, and cyclopentylamines.
Elimination Reactions: Cyclopentadiene.
Addition Reactions: Di-substituted cyclopentane derivatives.
科学的研究の応用
1-Bromocyclopent-1-ene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology: While not directly used in biological studies, its derivatives and related compounds are investigated for their biological activities and potential therapeutic applications.
Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and advanced materials. Its role as a synthetic intermediate makes it valuable in various industrial processes.
作用機序
The mechanism of action of 1-Bromocyclopent-1-ene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be readily displaced by nucleophiles, making it a versatile intermediate in substitution reactions. Additionally, the double bond in the cyclopentene ring allows for various addition reactions, further expanding its utility in chemical synthesis.
Molecular Targets and Pathways:
Electrophilic Substitution: The bromine atom in this compound acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions.
Addition Reactions: The double bond in the cyclopentene ring serves as a reactive site for electrophilic addition reactions, leading to the formation of di-substituted products.
類似化合物との比較
1-Bromocyclopent-1-ene can be compared with other brominated cycloalkenes and cycloalkanes, such as:
1-Bromocyclohex-1-ene: Similar to this compound but with a six-membered ring. It exhibits similar reactivity but with different steric and electronic properties due to the larger ring size.
1-Bromocyclopentane: Lacks the double bond present in this compound, resulting in different reactivity and chemical behavior. It primarily undergoes substitution reactions without the possibility of addition reactions.
1-Chlorocyclopent-1-ene: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity patterns but with different reaction rates and selectivity due to the different halogen atom.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a double bond in a five-membered ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
1-bromocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUZSZMXSLTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449971 | |
| Record name | 1-bromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-04-7 | |
| Record name | 1-bromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromocyclopent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a specific application of 1-bromocyclopentene in organic synthesis and its significance?
A: 1-bromocyclopentene serves as a key building block in synthesizing 2,5-disubstituted pyridines, a class of compounds with diverse biological activities. As highlighted in a study published on Semantic Scholar [], gold(I)-catalyzed cycloisomerization of specific 1-bromoalkynes generates a variety of 1-bromocyclopentene derivatives. These derivatives then undergo a three-step sequence:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


